Triazolo-benzophenone

Catalog No.
S567380
CAS No.
64194-73-6
M.F
C19H17Cl2N5O2
M. Wt
418.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triazolo-benzophenone

CAS Number

64194-73-6

Product Name

Triazolo-benzophenone

IUPAC Name

2-amino-N-[[4-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-methyl-1,2,4-triazol-3-yl]methyl]acetamide

Molecular Formula

C19H17Cl2N5O2

Molecular Weight

418.3 g/mol

InChI

InChI=1S/C19H17Cl2N5O2/c1-11-24-25-17(10-23-18(27)9-22)26(11)16-7-6-12(20)8-14(16)19(28)13-4-2-3-5-15(13)21/h2-8H,9-10,22H2,1H3,(H,23,27)

InChI Key

WUMXPIHYXXKRBU-UHFFFAOYSA-N

SMILES

CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)CNC(=O)CN

Synonyms

2',5-dichloro-2-(3-glycylaminomethyl-5-methyl-4H-1,2,4-triazol-4-yl) benzophenone, triazolo-benzophenone

Canonical SMILES

CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)CNC(=O)CN

Triazolo-benzophenone is a synthetic compound that incorporates both triazole and benzophenone moieties. The triazole ring, a five-membered heterocyclic structure containing three nitrogen atoms, contributes to the compound's unique chemical properties, while the benzophenone part is known for its ability to absorb ultraviolet light. This combination results in a compound with diverse applications in fields such as pharmaceuticals, materials science, and photoprotection.

, primarily due to the reactivity of its triazole and benzophenone components. Key reactions include:

  • Oxidation: Triazolo-benzophenone can be oxidized to yield different derivatives, such as 2-(3-substituted-4H-1,2,4-triazol-4-yl)benzophenone. This can be achieved using oxidizing agents like ozone or ruthenium dioxide under controlled conditions .
  • Hydroxylamine Reaction: The reaction of triazolo-benzophenone derivatives with hydroxylamine can lead to the formation of hydroxymethyl derivatives, which can further undergo cyclization to yield benzodiazepine analogues .
  • Copper-Catalyzed Reactions: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is frequently employed to synthesize 1,2,3-triazole-benzophenone derivatives, showcasing the versatility of triazole chemistry .

Triazolo-benzophenones exhibit a range of biological activities:

  • Antioxidant Properties: Many derivatives have demonstrated significant antioxidant activity, which is critical for protecting cells from oxidative stress and potential damage from free radicals .
  • Anticancer Activity: Some triazolo-benzophenone derivatives have shown cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and breast carcinoma (MCF-7). These compounds can induce cell death and arrest the cell cycle at specific phases .
  • Photoprotective Effects: Given their structural characteristics, these compounds are also evaluated for their ability to absorb UV radiation, making them suitable for use in sunscreens and other photoprotective formulations .

The synthesis of triazolo-benzophenone can be achieved through several methods:

  • Condensation Reactions: Starting from benzophenone derivatives, condensation with hydrazine or other nitrogen-containing reagents can yield intermediates that are subsequently cyclized to form triazole rings.
  • Ugi Reaction: The Ugi four-component reaction followed by click chemistry has been utilized to create complex libraries of triazolo-benzodiazepine analogues from simple precursors .
  • Copper-Catalyzed Azide-Alkyne Cycloaddition: This method allows for the efficient formation of triazole rings from azides and alkynes in the presence of copper catalysts .

Triazolo-benzophenones find applications in various domains:

  • Pharmaceuticals: Due to their biological activities, they are explored as potential drug candidates for cancer treatment and other therapeutic areas.
  • Cosmetics: Their UV-absorbing properties make them valuable in sunscreen formulations and other cosmetic products aimed at protecting skin from sun damage.
  • Materials Science: These compounds are studied for their potential use in developing new materials with specific optical properties.

Interaction studies involving triazolo-benzophenones often focus on their biological targets:

  • Enzyme Inhibition: Research indicates that some derivatives can inhibit specific enzymes involved in cancer progression or oxidative stress pathways.
  • Cellular Mechanisms: Studies assess how these compounds interact at the cellular level, influencing pathways related to apoptosis and cell cycle regulation.

Several compounds share structural or functional similarities with triazolo-benzophenones. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
BenzophenoneContains two phenyl ringsUV absorptionCommonly used as a UV filter
TriazoleFive-membered ring with nitrogenAntimicrobial propertiesSimple structure; less complex
TriazolobenzodiazepineIncorporates benzodiazepine structureSedative effectsUnique for its psychoactive properties
1,2,3-Triazole-Benzophenone DerivativesVariants with different substituentsAntioxidant and anticancer activityEnhanced biological effects

Triazolo-benzophenones are unique due to their dual functionality combining photoprotection and significant biological activity against various diseases, setting them apart from simpler compounds like benzophenones or standalone triazoles.

XLogP3

2.3

Other CAS

64194-73-6

Wikipedia

Triazolo-benzophenone

Dates

Modify: 2023-07-20

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